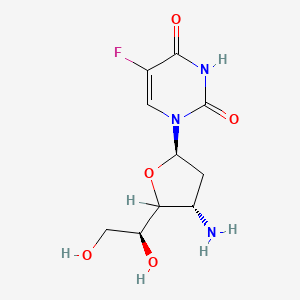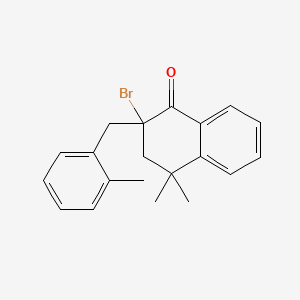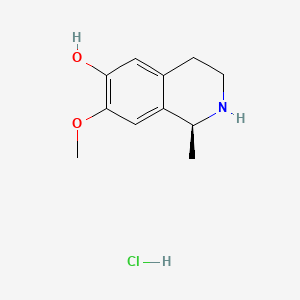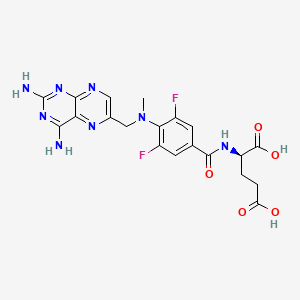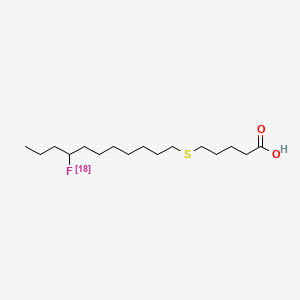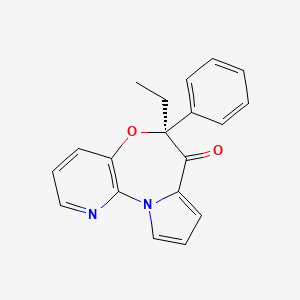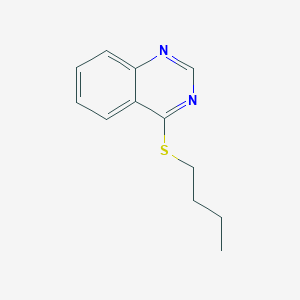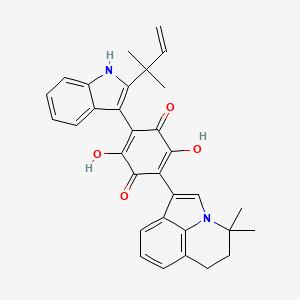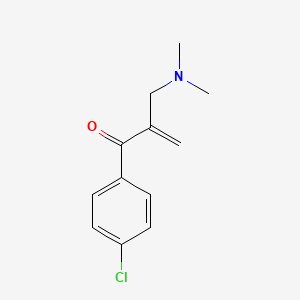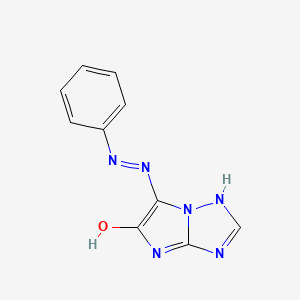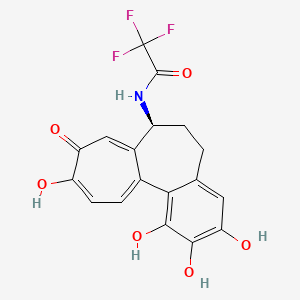
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoroacetyl and demethylisocolchiceine groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine typically involves multiple steps, including the introduction of trifluoroacetyl and demethylisocolchiceine groups. The process often starts with the preparation of intermediate compounds, followed by specific reactions to achieve the final product. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, ensuring high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often employing advanced catalytic systems and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and interaction with biological systems. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
N-Trifluoroacetyl-N-deacetyl-1,2,3-demethylisocolchiceine can be compared with other similar compounds, such as:
N-Trifluoroacetyl derivatives: These compounds share the trifluoroacetyl group, contributing to similar chemical properties and reactivity.
Demethylisocolchiceine derivatives:
Conclusion
This compound is a compound with unique chemical properties and diverse applications in scientific research
Eigenschaften
CAS-Nummer |
134568-36-8 |
|---|---|
Molekularformel |
C18H14F3NO6 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H14F3NO6/c19-18(20,21)17(28)22-10-3-1-7-5-13(25)15(26)16(27)14(7)8-2-4-11(23)12(24)6-9(8)10/h2,4-6,10,25-27H,1,3H2,(H,22,28)(H,23,24)/t10-/m0/s1 |
InChI-Schlüssel |
NFYKADOLBDURBY-JTQLQIEISA-N |
Isomerische SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1NC(=O)C(F)(F)F)O)O)O)O |
Kanonische SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1NC(=O)C(F)(F)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



